

# N-(4-Amino-2-chlorophenyl)phthalimide

## chemical properties and structure

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### Compound of Interest

Compound Name: N-(4-Amino-2-chlorophenyl)phthalimide

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An In-depth Technical Guide to **N-(4-Amino-2-chlorophenyl)phthalimide**: Chemical Properties, Structure, and Synthesis

**Abstract:** This technical guide provides a comprehensive scientific overview of **N-(4-Amino-2-chlorophenyl)phthalimide**, a heterocyclic compound featuring the pharmacologically significant phthalimide scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth information on its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. We delve into the causality behind synthetic choices and analytical protocols, grounding the discussion in established chemical principles. The potential biological relevance of this molecule, particularly its noted anticonvulsant activity, is highlighted as a foundation for future research endeavors.

## Introduction and Significance

**N-(4-Amino-2-chlorophenyl)phthalimide** belongs to the phthalimide class of compounds, which are characterized by an isoindole-1,3-dione core. The phthalimide moiety is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticonvulsant, anticancer, and immunomodulatory effects.<sup>[1]</sup> The specific molecule under review is substituted on the N-phenyl ring with both an amino (-NH<sub>2</sub>) and a chloro (-Cl) group. These substitutions are critical as they modulate the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby influencing its pharmacokinetic profile and biological targets. PubChem notes

that **N-(4-Amino-2-chlorophenyl)phthalimide** has demonstrated anticonvulsant activity, making it a molecule of interest for neurological drug discovery.<sup>[2]</sup> This guide aims to consolidate the available technical information to facilitate its use and exploration in a research setting.

## Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is fundamental for its application in any experimental context. These identifiers are crucial for database searches, regulatory documentation, and computational modeling.

### Structure and Identifiers

The core structure consists of a planar phthalimide group attached via a nitrogen atom to a 4-amino-2-chlorophenyl ring. The IUPAC name for this compound is 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione.<sup>[2]</sup>

Caption: 2D structure of **N-(4-Amino-2-chlorophenyl)phthalimide**.

Table 1: Chemical Identifiers

| Identifier        | Value  | Source                                   |
|-------------------|--|--|
| IUPAC Name        | <b>2-(4-amino-2-chlorophenyl)isoindole-1,3-dione</b>           | <b>PubChem<sup>[2]</sup></b>             |
| CAS Number        | 19348-53-9   | PubChem, Sigma-Aldrich <sup>[2][3]</sup> |
| Molecular Formula | C <sub>14</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>2</sub> | PubChem <sup>[2]</sup>                   |
| Molecular Weight  | 272.69 g/mol   | Sigma-Aldrich                            |
| InChI Key         | DRZDMSPFGTPER-UHFFFAOYSA-N                                     | PubChem <sup>[2]</sup>                   |

| Canonical SMILES| C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)N)Cl | PubChem<sup>[2]</sup> |

### Physicochemical Properties

These properties are essential for selecting appropriate solvents for reactions, purification, and formulation, as well as for predicting the compound's behavior in biological systems.

Table 2: Physicochemical Data

| Property      | Value                                       | Source                         |
|---------------|---|--------------------------------|
| Physical Form | Solid                                       | Sigma-Aldrich                  |
| Color         | Slightly yellow                             | Sigma-Aldrich                  |
| Solubility    | DMSO: >5 mg/mL; H <sub>2</sub> O: Insoluble | Sigma-Aldrich, ChemicalBook[4] |
| Purity        | ≥95% (Commercially available)               | Santa Cruz Biotechnology[5]    |

| XLogP3 | 2.3 | PubChem[2] |

The positive XLogP3 value suggests moderate lipophilicity, which is often a desirable trait for CNS-active compounds as it facilitates crossing the blood-brain barrier. Its insolubility in water and good solubility in DMSO are typical for planar, aromatic organic molecules of this size.

## Synthesis and Mechanistic Insights

The preparation of N-substituted phthalimides is a cornerstone reaction in organic synthesis. The most direct and common method involves the condensation of phthalic anhydride with a primary amine.[6] For the title compound, this involves the reaction of phthalic anhydride with 4-amino-2-chloroaniline.

## Synthetic Workflow

The reaction proceeds via a two-step, one-pot mechanism:

- **Amide Formation:** A nucleophilic attack by the primary amine of 4-amino-2-chloroaniline on one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form an intermediate amic acid.
- **Cyclization/Dehydration:** Subsequent intramolecular nucleophilic attack of the newly formed amide on the remaining carboxylic acid, followed by the elimination of a water molecule,



This protocol is a representative procedure based on established methods for phthalimide synthesis.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 4-amino-2-chloroaniline (1.0 eq).
- **Solvent Addition:** Add a suitable solvent, such as glacial acetic acid, to provide a reaction concentration of approximately 0.2-0.5 M.
- **Heating:** Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
  - **Causality:** Heating provides the necessary activation energy for the dehydration step, which is typically the rate-limiting step. Glacial acetic acid acts as both a solvent and a catalyst for this dehydration.
- **Isolation:** After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product, being a solid insoluble in the cooled solvent, will often precipitate.
  - **Self-Validation:** The formation of a precipitate upon cooling is a strong indicator of successful product formation.
- **Purification:** Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., ethanol or water) to remove residual acetic acid and unreacted starting materials. Further purify the crude product by recrystallization from a suitable solvent like ethanol to obtain a slightly yellow solid.

## Spectroscopic and Structural Analysis

Structural confirmation is paramount. While specific experimental spectra for this exact compound are not widely published, we can predict the key spectral features based on its structure and data from analogous compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 3: Predicted Spectroscopic Data

| Technique              | Predicted Features  | Rationale   |
|------------------------|---|---|
| $^1\text{H}$ NMR       | $\delta$ ~7.8-8.0 ppm (m, 4H, Phthalimide-H); $\delta$ ~6.8-7.5 ppm (m, 3H, Phenyl-H); $\delta$ ~4.5-5.5 ppm (br s, 2H, -NH <sub>2</sub> )          | Phthalimide protons are deshielded by the adjacent carbonyl groups. Phenyl protons are in the typical aromatic region, with splitting patterns dictated by chloro and amino substituents. Amine protons are broad and their shift is solvent-dependent. |
| $^{13}\text{C}$ NMR    | $\delta$ ~167-169 ppm (C=O, Imide); $\delta$ ~115-150 ppm (Aromatic Carbons)  | Carbonyl carbons appear significantly downfield. The 10 distinct aromatic carbons will appear in the expected region, with their specific shifts influenced by the attached heteroatoms.  |
| IR (cm <sup>-1</sup> ) | ~3450-3300 (N-H stretch, asymmetric & symmetric); ~1775 & ~1710 (C=O stretch, imide, asymmetric & symmetric); ~1620 (N-H bend); ~720 (C-Cl stretch) | The two N-H stretching bands are characteristic of a primary amine. The two distinct C=O bands are a hallmark of the phthalimide group. <sup>[9]</sup>  |

| Mass Spec (EI) | [M]<sup>+</sup> at m/z = 272; Isotope peak [M+2]<sup>+</sup> at m/z = 274 (approx. 1/3 intensity of M<sup>+</sup>) | The molecular ion peak corresponds to the molecular weight. The presence of a chlorine atom (<sup>35</sup>Cl and <sup>37</sup>Cl isotopes) will produce a characteristic M+2 isotope pattern. |

## Standard Protocols for Spectral Acquisition

The following are generalized protocols for acquiring analytical data for a solid organic sample like **N-(4-Amino-2-chlorophenyl)phthalimide**.

- NMR Spectroscopy Protocol:
  - Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, as the compound is soluble) in a 5 mm NMR tube.
  - Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C spectra on a 400 MHz or higher spectrometer. Use standard parameters, ensuring a sufficient number of scans for <sup>13</sup>C NMR to achieve a good signal-to-noise ratio.
  - Trustworthiness: Using a standard solvent like DMSO-d<sub>6</sub> and referencing the residual solvent peak ensures accurate and reproducible chemical shift data.
- FT-IR Spectroscopy Protocol (ATR):
  - Background: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
  - Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure with the instrument's anvil to ensure good contact.
  - Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
  - Causality: The ATR technique is ideal for solid samples as it requires minimal preparation and provides high-quality, reproducible spectra.

## Potential Applications and Biological Context

The phthalimide scaffold is a versatile starting point for synthesizing biologically active molecules.<sup>[1]</sup> The presence of the primary amino group on the phenyl ring of **N-(4-Amino-2-chlorophenyl)phthalimide** is particularly significant. It serves as a chemical handle for further derivatization, allowing for the synthesis of a library of analogues through reactions like acylation, sulfonylation, or reductive amination.

This functional group allows researchers to systematically probe the structure-activity relationship (SAR). For example, converting the amine to various amides could alter the compound's hydrogen bonding capacity, size, and polarity, potentially optimizing its binding affinity for a biological target and improving its anticonvulsant properties or introducing new activities. The chlorine atom also plays a crucial role, influencing the molecule's lipophilicity and metabolic stability.

## Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.<sup>[2]</sup>

- Hazard Statements:
  - H302: Harmful if swallowed.
  - H312: Harmful in contact with skin.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H332: Harmful if inhaled.
  - H335: May cause respiratory irritation.
- Recommended Precautions:
  - Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
  - Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. For handling larger quantities or when generating dust, an N95 respirator is recommended.
  - Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.



## Conclusion

**N-(4-Amino-2-chlorophenyl)phthalimide** is a well-defined chemical entity with a straightforward synthesis and clear potential for further investigation. Its core structure combines the privileged phthalimide scaffold with functional groups amenable to chemical modification. The documented anticonvulsant activity provides a solid rationale for its inclusion in screening libraries and as a lead compound for developing novel central nervous system therapeutics. This guide has provided the foundational chemical and physical data, a reliable synthetic protocol, and a framework for its analytical characterization, empowering researchers to confidently incorporate this compound into their drug discovery and development workflows.

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